Zifaxaban is synthesized as a synthetic small molecule and is classified under the broader category of anticoagulants. Its mechanism of action involves selective inhibition of factor Xa, which plays a crucial role in the conversion of prothrombin to thrombin, thereby reducing thrombus formation.
The synthesis of Zifaxaban involves several steps that typically include:
The specific details regarding reaction conditions (temperature, solvents, catalysts) and yields are often proprietary but are crucial for optimizing the synthesis.
Zifaxaban's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. The compound typically features:
The molecular weight, melting point, and other physicochemical properties are essential for understanding its behavior in biological systems.
Zifaxaban undergoes several chemical reactions during its synthesis, including:
These reactions must be carefully controlled to ensure high purity and yield of the final product.
Zifaxaban acts by directly inhibiting factor Xa, which is pivotal in the coagulation cascade. The mechanism can be summarized as follows:
This mechanism positions Zifaxaban as a promising alternative to traditional anticoagulants like warfarin.
Zifaxaban exhibits several key physical and chemical properties:
These properties are essential for determining dosage forms and delivery methods.
Zifaxaban's primary applications are in the field of anticoagulation therapy. Its potential uses include:
Research continues to explore additional indications where Zifaxaban could provide therapeutic benefits compared to current anticoagulants.
Factor Xa occupies a pivotal nexus within the coagulation cascade, serving as the primary enzyme responsible for thrombin generation via the prothrombinase complex. Its strategic position, integrating signals from both the intrinsic and extrinsic pathways, makes it a highly attractive target for anticoagulation [9]. Inhibiting a single molecule of FXa prevents the generation of multiple thrombin molecules, offering the potential for potent antithrombotic efficacy while theoretically preserving some baseline thrombin activity crucial for hemostatic balance. This mechanistic rationale underpins the clinical success of approved FXa inhibitors like rivaroxaban and apixaban for conditions including stroke prevention in non-valvular atrial fibrillation (NVAF), venous thromboembolism (VTE) treatment and prophylaxis, and management of acute coronary syndromes [5] [9].
Zifaxaban embodies this therapeutic rationale with high specificity. Biochemical assays confirm its direct, competitive inhibition of human FXa with a reported pKi of 9.3 (Ki ≈ 0.5 nM), highlighting its strong target affinity [7]. Its pharmacological profile, characterized by oral bioavailability and predictable pharmacokinetics, aligns with the DOAC paradigm of convenience over traditional agents like warfarin. Preclinical evidence robustly supports its antithrombotic potential. In a rat model of venous thrombosis induced by endothelial injury, Zifaxaban exhibited a potent dose-dependent inhibitory effect, achieving an ED₅₀ of 3.09 mg/kg, with peak efficacy observed 2 hours post-administration [1]. Significant efficacy was also demonstrated in more challenging models, including rat arteriovenous shunt thrombosis and carotid artery thrombosis, confirming activity against both venous and arterial thrombotic mechanisms [1]. Crucially, its high selectivity translates to a targeted mechanism primarily focused on FXa, with studies indicating no significant off-target effects on other coagulation factors, major anticoagulant pathways, or fibrinolytic indices [2]. This specificity forms the core therapeutic rationale for Zifaxaban and similar agents, aiming to disrupt pathological clot formation effectively while minimizing perturbations to other physiological processes.
The current DOAC landscape comprises two primary classes: the direct thrombin inhibitor dabigatran and several FXa inhibitors (rivaroxaban, apixaban, edoxaban). Zifaxaban belongs to the FXa inhibitor class but possesses distinct characteristics potentially differentiating it within this group.
Molecular and Pharmacodynamic Profile: Zifaxaban (Molecular Weight: 429.88 g/mol, Formula: C₂₀H₁₆ClN₃O₄S) features a specific stereochemical configuration ([S]-enantiomer at the morpholine ring) and a topological polar surface area (TPSA) of 108.36 Ų, influencing its solubility and permeability [1] [4] [7]. Its high selectivity (>10,000-fold for FXa over related serine proteases) is a key asset, potentially contributing to a cleaner pharmacological profile [1] [7]. While approved FXa inhibitors are also selective, quantitative comparisons of selectivity ratios across different assay systems are limited for Zifaxaban. Its potency (IC₅₀ 11.1 nM for human FXa) is comparable to other agents in the class (e.g., rivaroxaban IC₅₀ ~ 0.7-2.1 nM, apixaban IC₅₀ ~ 0.08 nM) [1] [5].
Preclinical Efficacy Benchmarking: Direct comparisons in standardized models are scarce. However, a pivotal rabbit model of inferior vena cava (IVC) thrombosis induced by electrical injury and stenosis provided comparative insights. Zifaxaban administered orally over 5 days demonstrated a significant inhibitory effect on thrombus formation, comparable in magnitude to the effect observed with rivaroxaban in the same model [2]. This suggests that Zifaxaban achieves a level of efficacy in preventing venous thrombosis similar to an established clinical agent under controlled experimental conditions.
Emerging Landscape and Differentiation: The DOAC field continues to evolve, with next-generation inhibitors targeting Factor XIa (FXIa; e.g., asundexian, milvexian) entering advanced clinical development [9]. These agents aim to uncouple anticoagulation from hemostasis further, potentially offering improved safety. Within this context, Zifaxaban represents an earlier-generation, highly selective FXa inhibitor candidate. Its differentiation may lie in its specific chemical scaffold (potentially influencing metabolism and drug interactions) and its particular preclinical efficacy/safety ratio observations. The rabbit IVC thrombosis study notably reported that Zifaxaban's hemorrhagic effect was "less severe than those of rivaroxaban" at doses producing comparable antithrombotic efficacy [2]. While detailed safety analysis is excluded per scope, this preclinical observation hints at a potentially advantageous therapeutic index compared to at least one established FXa inhibitor, warranting further mechanistic investigation.
Table 1: Comparative Profile of Zifaxaban and Approved FXa Inhibitors (Key Preclinical/Physicochemical Attributes)
| Characteristic | Zifaxaban | Rivaroxaban | Apixaban | Edoxaban |
|---|---|---|---|---|
| Molecular Target | Factor Xa | Factor Xa | Factor Xa | Factor Xa |
| Mechanism | Competitive, Direct, Selective | Competitive, Direct, Selective | Competitive, Direct, Selective | Competitive, Direct, Selective |
| Human FXa IC₅₀ (nM) | 11.1 [1] | 0.7 - 2.1 [5] | ~ 0.08 [5] | ~ 0.56 |
| Reported Selectivity | >10,000-fold [1] | High (Quantitative varies) | High (Quantitative varies) | High (Quantitative varies) |
| Molecular Weight (g/mol) | 429.88 [1] | 435.88 | 459.50 | 547.99 |
| Oral Bioavailability | Demonstrated (Preclinical) [1] | Yes (Clinical) | Yes (Clinical) | Yes (Clinical) |
| Status | Preclinical / Early Clinical (China) | Approved (Global) | Approved (Global) | Approved (Global) |
Table 2: Zifaxaban Efficacy in Preclinical Thrombosis Models
| Model | Species | Induction Method | Zifaxaban Dose/Regimen | Key Outcome | Reference |
|---|---|---|---|---|---|
| Venous Thrombosis | Rat | Endothelial Injury | ED₅₀ = 3.09 mg/kg (p.o.) | Strong inhibition, peak at 2h post-dose | [1] |
| Arteriovenous Shunt Thrombosis | Rat | Blood contact w/ foreign surface | Various doses | Dose-dependent inhibition | [1] |
| Carotid Artery Thrombosis | Rat | Endothelial Injury? | Various doses | Dose-dependent inhibition | [1] |
| Inferior Vena Cava (IVC) Thrombosis | Rabbit | Electrical Injury + Stenosis | Oral, 5 days | Significant inhibition, comparable to Rivaroxaban | [2] |
Despite promising preclinical data, significant knowledge gaps hinder a complete understanding of Zifaxaban's potential and optimal application.
Precise Molecular Binding Mode and Structure-Activity Relationships (SAR): While Zifaxaban is known to be a competitive inhibitor binding to the FXa active site, the detailed three-dimensional interactions between its specific chemical structure (including the chiral center and the chlorothiophene carboxamide moiety) and the FXa enzyme remain uncharacterized at high resolution (e.g., via X-ray crystallography or cryo-EM) [4] [7]. Elucidating this binding mode is crucial for rational drug design. It would enable the optimization of its affinity (potency), selectivity profile against other coagulation and non-coagulation proteases, and physicochemical properties (e.g., solubility, metabolic stability). Furthermore, systematic SAR studies exploring modifications around its core scaffold (oxazolidinone derivative) and their impact on potency, selectivity, and pharmacokinetics are not publicly available beyond the patent literature (WO2014183665A1) [4] [7]. Comprehensive SAR is vital for identifying superior analogs or understanding potential resistance mechanisms.
Species-Specific Potency Variations and Translation: Reported IC₅₀ values for Zifaxaban exhibit variation across species: 11.1 nM for human FXa, 46.1 nM for rabbit FXa, and 21.1 nM for rat FXa [2]. The molecular basis for these differences (e.g., subtle variations in the FXa active site structure across species) is unexplored. This variation complicates the extrapolation of efficacy and dosing from robust rodent and rabbit models to humans. Understanding the structural determinants of species specificity is essential for refining predictive preclinical models and accurately projecting human pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Impact on Global Coagulation and Cellular Effects: Zifaxaban's effects have primarily been measured via chromogenic FXa assays and thrombosis models [1] [2] [7]. Its influence on comprehensive global coagulation parameters (e.g., thrombin generation potential, clot stability/fibrin structure under flow) beyond simple clotting times (PT, aPTT) requires deeper investigation. Furthermore, FXa possesses signaling capabilities beyond its role in coagulation, interacting with protease-activated receptors (PARs) on various cell types (endothelial cells, platelets, leukocytes) and potentially influencing inflammatory pathways. Whether Zifaxaban modulates these FXa-mediated cellular signaling events, potentially contributing to anti-inflammatory or other pleiotropic effects relevant to conditions like atherosclerosis or sepsis, is an entirely unresolved question [2]. The observed correlation between low-level inflammation and longevity in unrelated centenarian studies [10] indirectly highlights the potential significance of modulating inflammatory pathways, though direct links to Zifaxaban are purely speculative without data.
Optimization of Physicochemical and Pharmacokinetic Properties: Key parameters influencing oral absorption, distribution, metabolism, and excretion (ADME) – such as solubility profiles across physiological pH ranges, permeability through intestinal epithelia, specific cytochrome P450 (CYP) isoforms involved in its metabolism, involvement of drug transporters (e.g., P-glycoprotein, BCRP), and plasma protein binding characteristics – are inadequately characterized in the public domain. Optimization efforts could focus on improving bioavailability, reducing inter-individual variability, minimizing drug-drug interaction potential, or tailoring half-life for specific indications (e.g., acute vs. chronic prophylaxis).
Table 3: Key Unresolved Research Questions for Zifaxaban
| Research Domain | Specific Unresolved Questions | Potential Impact of Resolution |
|---|---|---|
| Molecular Mechanism | High-resolution 3D binding mode with human FXa; Basis for species-specific potency differences (Human vs. Rabbit/Rat FXa). | Rational drug design; Improved PK/PD prediction from models. |
| Structure-Activity (SAR) | Systematic mapping of chemical modifications on potency, selectivity, solubility, metabolic stability. | Development of optimized analogs; Patent life extension. |
| Cellular Signaling | Does Zifaxaban inhibit FXa-PAR signaling? Effects on inflammation, endothelial function, cellular proliferation? | Understanding pleiotropic effects; Identifying new indications. |
| Global Hemostasis | Detailed impact on thrombin generation kinetics, clot structure/properties under flow. | Refined understanding of hemostatic balance impact. |
| ADME/PK Optimization | Comprehensive characterization of solubility, permeability, metabolic pathways, transporter involvement, protein binding. | Improved formulation design; Prediction of DDI; Dose optimization. |
The existing scientific literature on Zifaxaban is relatively sparse compared to marketed DOACs, concentrated primarily on early preclinical proof-of-concept and mechanistic studies. A knowledge mapping exercise reveals distinct clusters and significant white spaces.
Coagulation Biomarker Effects: Studies confirm Zifaxaban's dose-dependent prolongation of standard coagulation assays (PT, aPTT) in plasma, consistent with its FXa mechanism, without significant reported effects on other specific coagulation factors or fibrinolytic markers [2].
Critical Research Frontiers and Knowledge Gaps (White Spaces):
The trajectory of Zifaxaban research currently resides at a critical juncture between promising preclinical results and the demanding requirements of full clinical development and mechanistic elucidation. Addressing the identified knowledge gaps, particularly regarding its precise molecular interactions, species translation, cellular effects, and generating robust clinical evidence, will determine its ultimate position within the therapeutic armamentarium against thrombotic disorders. Its distinct chemical structure and the preclinical observation hinting at a potentially favorable efficacy/bleeding profile compared to rivaroxaban [2] provide a foundation warranting further dedicated investigation within these research frontiers.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6